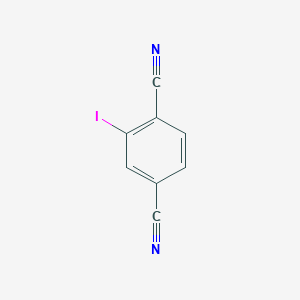

2-Iodo-terephthalonitrile

Description

Properties

CAS No. |

18870-14-9 |

|---|---|

Molecular Formula |

C8H3IN2 |

Molecular Weight |

254.03 g/mol |

IUPAC Name |

2-iodobenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C8H3IN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |

InChI Key |

OKXUKLVZYAMJAN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)I)C#N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)C#N |

Synonyms |

2-IODO-TEREPHTHALONITRILE |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Iodo Terephthalonitrile

Green Chemistry Principles in 2-Iodo-terephthalonitrile Synthesis

Atom Economy and Efficiency Considerations in Reaction Design

The synthesis of this compound is commonly achieved through the Sandmeyer reaction, a well-established method for converting an aryl amine into an aryl halide. wikipedia.orgbyjus.com The typical precursor for this transformation is 2-amino-terephthalonitrile. The process involves two main steps: the diazotization of the amino group followed by the displacement of the resulting diazonium group with an iodide.

The diazotization step typically involves treating the starting amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. This generates the corresponding diazonium salt. In the subsequent step, this intermediate is treated with an iodide salt, often potassium iodide, to introduce the iodine atom onto the aromatic ring, releasing nitrogen gas. nih.gov

For example, a plausible reaction scheme starting from 2-amino-terephthalonitrile would generate sodium sulfate (B86663) and water as byproducts from the diazotization step, in addition to the primary product. The efficiency of the reaction is therefore reduced by the mass of these ancillary reagents that are not incorporated into the final this compound molecule.

Sustainable Catalysis Strategies for Reduced Environmental Impact

The classic Sandmeyer reaction often utilizes stoichiometric amounts of copper(I) salts as catalysts, particularly for the introduction of chloride, bromide, or cyanide groups. wikipedia.orgbyjus.com While the iodination reaction can sometimes proceed without a catalyst, the use of copper salts can improve yields and reaction rates. nih.gov However, the use of stoichiometric quantities of copper poses environmental concerns due to the toxicity of heavy metal waste.

Modern synthetic chemistry emphasizes the development of sustainable catalytic strategies to minimize environmental impact. mdpi.com Research in this area focuses on several key goals:

Reducing Catalyst Loading: A primary objective is to transition from stoichiometric to truly catalytic amounts of the copper promoter. This minimizes metal waste and reduces the cost of the process.

Exploring Alternative Catalysts: Investigations are ongoing to replace copper with more earth-abundant and less toxic metals, such as iron. wikipedia.org

Catalyst Recycling: The development of heterogeneous catalysts or methods to recover and reuse the homogeneous copper catalyst from the reaction mixture is a key aspect of greening the Sandmeyer reaction.

While specific studies on sustainable catalysis for the synthesis of this compound are not extensively documented, the general principles and advancements in the broader field of Sandmeyer reactions are directly applicable. nih.govorganic-chemistry.org The goal is to create a process that is not only efficient in yield but also in its use of resources and its impact on the environment.

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional Sandmeyer reactions are often carried out in aqueous acidic solutions or in organic solvents like acetonitrile. tcichemicals.com While effective, these solvents can contribute to waste generation and may have their own health and environmental hazards.

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. google.comrsc.org For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing conventional organic solvents with options like water (if reaction conditions permit), supercritical CO₂, or ionic liquids that have lower toxicity and are more easily recycled. organic-chemistry.org

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, have emerged as a powerful technique for conducting reactions in the solid state, completely eliminating the need for a solvent. google.com Another approach involves neat reactions where one of the reactants also serves as the solvent. acs.org

A patent for the green solid-phase synthesis of covalent organic frameworks (COFs) highlights a method where monomers are condensed at high temperatures without solvents, showcasing the potential for such techniques in related fields. google.com The application of these strategies to the synthesis of building blocks like this compound is a logical extension of this trend.

Table 1: Conventional Synthesis of this compound via Sandmeyer Reaction This table represents a plausible, conventional synthetic route based on established Sandmeyer reaction protocols.

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1. Diazotization | 2-Amino-terephthalonitrile | NaNO₂, H₂SO₄ | Water | 0-5 °C | 2,5-Dicyanobenzenediazonium salt |

| 2. Iodination | 2,5-Dicyanobenzenediazonium salt | KI | Water | Room Temp. to 60 °C | This compound |

This compound as a Versatile Chemical Building Block

The structure of this compound, featuring both a reactive iodine atom and two nitrile groups, makes it a highly valuable and versatile building block in organic synthesis. These distinct functional groups can be addressed with high selectivity, allowing for its use in a modular fashion to create complex molecular structures.

Utilization in Modular Organic Synthesis for Complex Molecules

Modular synthesis involves the sequential and controlled assembly of molecular fragments (modules). This compound is an excellent platform for such strategies due to the orthogonal reactivity of its functional groups.

The carbon-iodine bond is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. acs.orgresearchgate.net This allows for the precise installation of a wide range of aryl, alkyl, or alkynyl groups at the 2-position of the terephthalonitrile (B52192) scaffold. For instance, coupling with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) attaches a new molecular module while leaving the two nitrile groups untouched for subsequent transformations. researchgate.net

This modular approach is powerful for building libraries of compounds with systematic variations. One can first perform a cross-coupling reaction to introduce a desired fragment and then utilize the nitrile groups in a subsequent step, such as cyclization or hydrolysis, to build further complexity. This step-wise, controlled functionalization is a cornerstone of modern synthetic chemistry for creating complex and functional molecules. rsc.org

Precursor Role in Constructing Diverse Molecular Architectures

Beyond its use in adding single molecular modules, this compound serves as a key precursor for the construction of larger, highly organized molecular architectures.

Phthalocyanines and Porphyrin Analogues: Phthalonitriles are the quintessential precursors to phthalocyanines, a class of intensely colored macrocyclic compounds. wikipedia.orgscielo.org.cosemanticscholar.org The synthesis typically involves the metal-templated cyclotetramerization of four phthalonitrile (B49051) units. By using a substituted precursor like this compound, one can synthesize peripherally functionalized phthalocyanines. The iodine atoms on the resulting macrocycle can then be used as handles for further functionalization via cross-coupling reactions, allowing for the attachment of solubilizing groups or other functional moieties. researchgate.netbeilstein-journals.org This strategy is crucial for tuning the properties of phthalocyanines for applications in materials science and photodynamic therapy. scielo.org.cowku.edu

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comrsc.org Terephthalonitrile derivatives are frequently used as the linear "linker" components in the synthesis of 2D COFs. rsc.org While the direct use of this compound in a specific COF synthesis is not widely reported, its parent structure is a key component. For example, triazine-based frameworks can be formed from the self-condensation of terephthalonitrile. rsc.org The functional groups on this compound provide potential for post-synthetic modification of a COF, where the iodine atoms within the framework's pores could be functionalized after the initial structure is formed.

Table 2: this compound as a Precursor in Molecular Architectures

| Target Architecture | Role of this compound | Key Transformation | Resulting Feature |

|---|---|---|---|

| Substituted Phthalocyanines | Precursor | Cyclotetramerization | Iodine atoms on the periphery of the macrocycle for further functionalization. |

| Covalent Organic Frameworks (COFs) | Linker/Building Block | Condensation Polymerization | Forms the struts of the porous framework, with potential for post-synthetic modification at the iodo-position. |

| Complex Arylated Molecules | Scaffold | Pd-catalyzed Cross-Coupling | Introduction of diverse molecular fragments at the 2-position. |

Reactivity and Reaction Mechanisms of 2 Iodo Terephthalonitrile

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 2-iodo-terephthalonitrile is a key site of reactivity. The electron-withdrawing nature of the two nitrile groups on the aromatic ring influences the reactivity of the aryl iodide, making it susceptible to both nucleophilic and radical-mediated transformations.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. This reaction mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. pressbooks.publibretexts.org In this compound, the two nitrile groups, which are strong electron-withdrawing groups, are located at the para and meta positions relative to the iodine atom.

The generally accepted mechanism for SNAr proceeds through a two-step addition-elimination process. pressbooks.publibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge through resonance. masterorganicchemistry.compressbooks.pub In the second step, the leaving group (iodide ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub While fluorine is often the best leaving group in SNAr reactions due to the high polarization of the carbon-fluorine bond, iodine can also serve as a leaving group. youtube.comyoutube.com

Radical-Mediated Transformations Involving the C-I Bond

The C-I bond in aryl iodides is also susceptible to cleavage under radical conditions, opening up pathways for various transformations. These reactions often involve the generation of an aryl radical intermediate.

Halogen Atom Transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide to generate a new radical species. sioc-journal.cn This strategy is particularly effective for activating alkyl and aryl halides. sioc-journal.cnnih.gov In the context of this compound, a photoredox-generated radical could mediate the transfer of the iodine atom, producing a 2,4-dicyanophenyl radical. acs.org This highly reactive intermediate can then participate in subsequent bond-forming reactions. sioc-journal.cnacs.org The combination of XAT with other catalytic cycles, such as copper catalysis, allows for a wide range of functionalizations, including the formation of C-N, C-O, and C-C bonds. acs.orgnih.gov This approach decouples the substrate activation from the metal-catalyzed bond formation, allowing for greater modularity and control. acs.org Recent advancements have utilized α-aminoalkyl radicals to mediate XAT for the cross-coupling of alkyl iodides with various nucleophiles. nih.gov

Single Electron Transfer (SET) is another important mechanism for activating aryl iodides. In a SET process, an electron is transferred from a donor to the aryl iodide, forming a radical anion. mdpi.comresearchgate.net This radical anion can then fragment, losing the iodide ion to generate an aryl radical. mdpi.comacs.org This aryl radical can then engage in various coupling reactions. mdpi.comrsc.org Cathodic reduction can be employed to initiate the SET process without the need for chemical reductants. mdpi.com The reactivity of aryl iodides in SET-mediated reactions is enhanced by the presence of electron-withdrawing groups, which make the initial reduction more favorable. mdpi.com The generated aryl radical can then react with a variety of partners, including arenes and alkynylzinc reagents. mdpi.comrsc.org

Reactivity of the Nitrile Functional Groups

The two nitrile (-C≡N) groups in this compound are also sites of reactivity, primarily through nucleophilic addition to the electrophilic carbon atom of the nitrile.

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. wikipedia.org This allows for nucleophilic attack at the carbon, breaking one of the π-bonds and forming a new single bond. wikipedia.org A variety of nucleophiles can add to nitriles, including water, alcohols, and Grignard reagents. wikipedia.org For instance, the hydrolysis of a nitrile can lead to the formation of an amide or a carboxylic acid. wikipedia.org In the context of terephthalonitrile (B52192) derivatives, nucleophilic attack can lead to the formation of various functionalized products. For example, the reaction of terephthalonitrile dianion with other nitriles can lead to the formation of dicyanobiphenyls. beilstein-journals.org The addition of a nucleophile to one of the nitrile groups in this compound would likely form an imine anion intermediate, which can then be further reacted or protonated. The presence of two nitrile groups offers the potential for sequential or double addition reactions, leading to a diverse range of products.

| Reaction Type | Moiety | Key Intermediate | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl Iodide | Meisenheimer Complex | Electron-withdrawing groups (nitriles) |

| Halogen Atom Transfer (XAT) | Aryl Iodide | Aryl Radical | Photoredox catalyst, radical initiator |

| Single Electron Transfer (SET) | Aryl Iodide | Radical Anion | Electron donor (chemical or electrochemical) |

| Nucleophilic Addition | Nitrile Groups | Imine Anion | Nucleophile strength, reaction conditions |

Cycloaddition Reactions Involving Nitrile Functionality

The nitrile groups of this compound represent potential sites for cycloaddition reactions, a class of pericyclic reactions that form cyclic products. msu.edu While specific examples involving this compound are not extensively documented in readily available literature, the known reactivity of nitriles suggests potential pathways. Nitrile oxides and azides are common 1,3-dipoles that undergo cycloaddition with nitriles to form five-membered heterocycles. youtube.com

For instance, the reaction of a nitrile with a nitrile oxide typically yields an isoxazole, an aromatic five-membered ring containing one nitrogen and one oxygen atom. youtube.com Similarly, the [3+2] cycloaddition between a nitrile and an azide, often catalyzed by a metal complex, leads to the formation of a tetrazole ring. chinesechemsoc.org Given the presence of two nitrile groups, this compound could potentially undergo single or double cycloaddition, leading to mono- or bis-heterocyclic products, depending on the stoichiometry and reaction conditions.

The general scheme for these reactions can be represented as follows:

Table 1: Potential Cycloaddition Reactions of the Nitrile Group

| Reactant | Product Type | General Reaction Scheme |

| Nitrile Oxide (R-CNO) | Isoxazole | Ar-CN + R-CNO → Ar-(C3H2NO)-R |

| Azide (N3-) | Tetrazole | Ar-CN + N3- → Ar-(CN4H) |

Note: Ar represents the 2-iodo-4,5-dicyanophenyl group.

Transformations to Other Functional Groups (e.g., Amides, Carboxylic Acids, Amines)

The nitrile groups of this compound are versatile synthetic handles that can be transformed into other valuable functional groups such as amides, carboxylic acids, and amines. These transformations typically involve hydrolysis or reduction.

Transformation to Amides: The hydration of nitriles to amides is a common transformation that can be achieved under acidic or basic conditions. organic-chemistry.org For example, treatment with aqueous acid or base, often with heating, will convert one or both nitrile groups of this compound into the corresponding amide(s). organic-chemistry.org Selective mono-hydration can sometimes be achieved by carefully controlling the reaction conditions.

Transformation to Carboxylic Acids: Further hydrolysis of the nitrile groups, or the intermediate amides, yields carboxylic acids. libretexts.org This is typically accomplished by heating with a strong acid or base for an extended period. libretexts.org The conversion of this compound would lead to the formation of iodo-dicarboxylic acids, which are valuable building blocks in polymer and materials science.

Transformation to Amines: The reduction of nitriles provides a direct route to primary amines. chemguide.co.uklumenlearning.com Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation. libretexts.org The reduction of both nitrile groups in this compound would yield a di(aminomethyl)iodo-benzene derivative.

The general conditions for these transformations are summarized in the table below.

Table 2: General Conditions for Functional Group Transformations of Nitriles

| Target Functional Group | Reagents and Conditions | Product from this compound (Illustrative) |

| Amide | H2SO4 (aq), heat; or NaOH (aq), heat | 2-Iodo-terephthalamide |

| Carboxylic Acid | H3O+, heat; or NaOH (aq), heat, then H3O+ | 2-Iodo-terephthalic acid |

| Amine | 1. LiAlH4, ether; 2. H2O | 1-Iodo-2,5-bis(aminomethyl)benzene |

Cascade and Tandem Reactions Facilitated by this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. baranlab.org The unique combination of an aryl iodide and two nitrile groups in this compound makes it an interesting substrate for designing such complex transformations.

The carbon-iodine bond is susceptible to cleavage under various conditions, including photoredox catalysis, to generate an aryl radical. rsc.org Recent research has shown that terephthalonitrile radical anions can induce the cleavage of C(sp²)–I bonds. researchgate.net This reactivity can initiate a cascade sequence. For example, the generated aryl radical could undergo an intramolecular cyclization if a suitable tethered reaction partner is present. researchgate.net

Furthermore, palladium-catalyzed cascade reactions involving o-iodoanilines bearing alkenyl groups have been shown to proceed via migratory insertion of a carbene and a C-C double bond, leading to complex heterocyclic structures. rsc.org While not a direct example using this compound, this illustrates the potential for the iodo-group to participate in metal-catalyzed cascade processes.

An amination-cyclization cascade has also been reported for the synthesis of iminosugars from iodo-pentoses and hexoses, where an initial amination is followed by an intramolecular cyclization. nih.gov A similar strategy could be envisioned for this compound, where an initial reaction at the iodo-position is followed by a cyclization involving one of the nitrile groups.

Non Covalent Interactions and Supramolecular Chemistry of 2 Iodo Terephthalonitrile Derivatives

Halogen Bonding in 2-Iodo-terephthalonitrile Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the iodine atom serves as a potent halogen bond donor, while the nitrogen atoms of the cyano groups can act as acceptors. This interplay of donor and acceptor sites is fundamental to the construction of supramolecular assemblies. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

Characterization of σ-Hole Interactions (Iodine as Halogen Bond Donor)

The basis of the halogen bond lies in the concept of the σ-hole, a region of positive electrostatic potential located on the halogen atom opposite to the C-I covalent bond. This positive potential arises from the anisotropic distribution of electron density around the iodine atom. The electron-withdrawing nature of the aromatic ring and the cyano groups in this compound enhances the magnitude of this positive σ-hole, making the iodine atom a more effective halogen bond donor.

The interaction is highly directional, typically with a C-I···N angle approaching 180°, which imposes significant geometric constraints on the resulting molecular assemblies. The strength and directionality of these σ-hole interactions can be characterized computationally through methods like Molecular Electrostatic Potential (MEP) surface analysis, and experimentally via X-ray crystallography of related structures. For instance, studies on analogous iodinated aromatic compounds reveal that the C-I bond polarizes the electron density on the iodine, creating the electropositive cap that readily interacts with Lewis bases.

Table 1: Comparative Analysis of Halogen Bond Parameters in Related Structures This table presents typical data from closely related iodo-aromatic compounds to illustrate the expected characteristics of halogen bonds formed by this compound, in the absence of its specific published crystal structure.

| Interaction | Donor Molecule (Example) | Acceptor | d(I···N) (Å) | Angle (C-I···N) (°) | Interaction Energy (kcal/mol, Calculated) |

|---|---|---|---|---|---|

| I···N≡C | 4-Iodobenzonitrile | Nitrile | ~2.9 - 3.1 | ~170 - 178 | -3.5 to -5.0 |

| I···N(Pyridine) | 1,4-Diiodobenzene | Pyridine | ~2.8 - 3.0 | ~175 - 180 | -4.0 to -6.0 |

| I···O(N-oxide) | 1,4-Diiodotetrafluorobenzene | Pyrazine-N-oxide | ~2.7 - 2.9 | ~170 - 175 | -5.0 to -7.0 |

Influence of Cyano Groups on Halogen Bond Strength and Directionality

The two cyano (-C≡N) groups in this compound play a dual role in modulating halogen bonding. Firstly, as strong electron-withdrawing groups, they decrease the electron density on the aromatic ring, which in turn enhances the positive electrostatic potential of the σ-hole on the iodine atom. This inductive effect strengthens the iodine's capacity as a halogen bond donor.

Secondly, the nitrogen atom of the cyano group, with its lone pair of electrons, is an effective halogen bond acceptor. The presence of two such groups on the benzene (B151609) ring provides multiple potential binding sites for intermolecular interactions. The geometry of the terephthalonitrile (B52192) backbone places these acceptor sites in a specific spatial arrangement, influencing the directionality and connectivity of the resulting supramolecular network. Computational studies on related nitrile-containing molecules show that the strength of the C-X···N interaction increases significantly with the number of electron-withdrawing cyano groups on the halogen-bearing molecule. This enhancement is non-additive, indicating a cooperative electronic effect. researchgate.netnih.gov

Design Principles for Halogen-Bonded Supramolecular Assemblies

The predictable and directional nature of halogen bonds makes them a cornerstone of rational crystal engineering. The design of supramolecular assemblies based on this compound derivatives would rely on the following principles:

Donor-Acceptor Complementarity: Pairing the strong halogen bond donor (iodine) with suitable acceptors (like the nitrile groups of adjacent molecules, or other Lewis bases) is the primary consideration.

Hierarchical Assembly: Utilizing the strong and directional C-I···N halogen bond as the primary organizing interaction to form robust chains or layers. Weaker interactions, such as π-π stacking or C-H···N hydrogen bonds, can then direct the three-dimensional packing of these primary motifs.

Competition and Cooperation: In a system with multiple interaction sites, the relative strengths of different possible non-covalent bonds (e.g., I···N vs. C-H···N) will determine the final structure. These interactions can be designed to be cooperative, reinforcing a desired packing motif.

Supramolecular Assembly Strategies Driven by Intermolecular Forces

The assembly of this compound into higher-order structures is a process governed by a delicate balance of various intermolecular forces. Halogen bonding often acts as the primary structure-directing interaction, complemented by other non-covalent forces that fine-tune the final solid-state architecture.

Self-Assembly into Ordered Architectures and Networks

The combination of a potent halogen bond donor (I) and two acceptor groups (CN) within the same molecule makes this compound an ideal candidate for self-assembly into well-defined architectures. Based on studies of analogous halogenated phthalonitriles and benzonitriles, it is expected that this compound molecules would organize via C-I···N≡C halogen bonds to form one-dimensional chains or two-dimensional sheets. nih.gov

For example, related iodophthalonitrile derivatives have been shown to consolidate into 2-D networks driven by halogen bonds. nih.gov The specific connectivity would depend on which of the two cyano groups acts as the primary acceptor. This directed self-assembly can lead to the formation of porous networks or lamellar structures, depending on the interplay with weaker interactions that dictate the packing of the primary halogen-bonded motifs.

Crystal Engineering and Polymorphism Studies Directed by Non-covalent Interactions

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. For this compound, the dominant interactions guiding crystal packing are the C-I···N halogen bonds. By strategically modifying the molecular structure—for instance, by introducing other functional groups—it is possible to systematically alter the supramolecular synthons and thus the resulting crystal packing.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs arise from different arrangements of molecules in the crystal lattice, often stabilized by a subtle competition between various non-covalent interactions. While specific polymorphism studies on this compound are not widely reported, the potential for polymorphic behavior is high. Variations in crystallization conditions (e.g., solvent, temperature, pressure) could favor different halogen bonding motifs (e.g., I···N vs. I···I interactions) or different arrangements of π-stacked systems, leading to the formation of distinct crystalline phases with unique physical properties. Studies on related halobenzonitriles have shown that slight changes in molecular structure can lead to dramatically different packing motifs, such as zigzag chains versus linear strands, highlighting the sensitivity of the crystal structure to the balance of non-covalent forces.

Coordination Chemistry of 2 Iodo Terephthalonitrile and Its Metal Complexes

2-Iodo-terephthalonitrile as a Ligand in Metal Coordination

This compound (1,4-dicyano-2-iodobenzene) is an aromatic compound featuring two nitrile (-C≡N) groups positioned at opposite ends of a benzene (B151609) ring, with an iodine atom attached to one of the ortho positions relative to a nitrile group. chemsrc.com This specific arrangement of functional groups makes it a compelling ligand for coordination with metal ions. The nitrile groups serve as primary Lewis base sites, capable of donating their lone pair of electrons to a Lewis acidic metal center. libretexts.org The presence of two such groups (ditopic nature) allows the ligand to bridge between metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks. nih.gov

Furthermore, the iodine substituent introduces the potential for halogen bonding, a non-covalent interaction where the iodine atom can act as a Lewis acidic site, interacting with electron-rich atoms. This secondary interaction can play a crucial role in directing the self-assembly of coordination complexes and influencing the final architecture of the resulting materials. researchgate.net The electronic properties of the ligand are also significantly influenced by the interplay between the electron-withdrawing nitrile groups and the halo-substituent, which can modulate the ligand's interaction with the metal center. researchgate.net

Transition metals are particularly adept at forming coordination compounds due to their partially filled d-orbitals, which can accept electron pairs from ligands. libretexts.orgiaea.org The interaction between a transition metal ion and a ligand like this compound involves the formation of coordinate covalent bonds. libretexts.org The stability and geometry of the resulting complex are governed by several factors, including the metal ion's size, charge, and electronic configuration, as well as the ligand's steric and electronic properties. clinmedjournals.orgresearchgate.net

The nitrile groups of this compound are expected to coordinate readily with a variety of transition metal ions, including those from the first row (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and heavier transition metals. clinmedjournals.orgrsc.org The formation of stable complexes is driven by the favorable electrostatic interaction between the positively charged metal ion and the electron lone pair on the nitrogen atom of the nitrile group. Research on related iodine-substituted benzonitriles has shown successful complexation with metal halides, such as Zn(II), forming stable crystalline structures. researchgate.net The principles guiding these interactions can be extended to this compound, suggesting its capability to form complexes with diverse transition metal ions. The coordination can lead to discrete molecular complexes or, more commonly, extended polymeric structures. rsc.orgrsc.org

The nitrile group is a versatile functional group in coordination chemistry, capable of adopting several coordination modes. The most common mode is end-on coordination (η¹) where the nitrogen atom's lone pair forms a sigma bond with the metal center, resulting in a nearly linear M-N-C arrangement. nih.gov In complexes with this compound, each of the two nitrile groups can coordinate to a separate metal center in this fashion, acting as a bridging ligand to form linear chains or more complex networks.

Besides the common terminal η¹-coordination, nitriles can also exhibit other binding modes, although they are less frequent. These include:

Side-on (η²) coordination : In some cases, particularly with electron-rich or early transition metals, the π-system of the C≡N triple bond can interact with the metal center. nih.gov

Bridging modes : Beyond simple linear bridging, nitrile groups can bridge two or more metal centers in various configurations, which can influence the magnetic and electronic properties of the resulting complex.

The specific coordination mode adopted depends on the electronic and steric properties of both the metal ion and the ligand. nih.gov For this compound, the predominant coordination is expected to be through the nitrogen lone pairs in a bridging fashion, linking metal centers into extended architectures.

| Coordination Mode | Description | Typical Metal Environment |

| η¹-terminal | The nitrogen lone pair donates to a single metal center, forming a σ-bond. The M-N-C angle is typically close to 180°. nih.gov | Common for a wide range of transition metals. |

| μ-bridging (η¹:η¹) | The nitrile group bridges two metal centers, with the nitrogen atom coordinating to both. This is less common than bridging via separate donor atoms on the same ligand. | Observed in some cluster compounds. |

| η²-side-on | The π-electrons of the C≡N triple bond coordinate to the metal center. nih.gov | Favored by electron-rich, low-valent metals. |

| Bridging via Ligand Backbone | Each nitrile group on the terephthalonitrile (B52192) backbone coordinates to a different metal center, acting as a linker. | The primary mode for forming coordination polymers and MOFs. nih.gov |

Design and Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnih.gov The modular nature of these materials allows for the rational design of structures with desired properties, such as high porosity, tunable pore sizes, and specific functionalities. google.comrsc.orgdtu.dk The choice of the organic linker is crucial in determining the topology and properties of the final framework.

This compound is an excellent candidate for a linker in the synthesis of MOFs and coordination polymers. Its linear, ditopic nature predisposes it to form extended networks. The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. psu.edunih.gov This process facilitates the self-assembly of the metal and ligand components into a crystalline framework.

| Framework Component | Role of this compound | Potential Metal Ions | Resulting Structure Type |

| Organic Linker | Provides the structural bridge between metal nodes. Its length and geometry dictate the pore size and topology. | Zn(II), Co(II), Cu(II), Ni(II), Pb(II) nih.govmdpi.com | Coordination Polymers (1D, 2D, 3D) nih.govrsc.org |

| Functional Moiety | The nitrile groups act as the primary coordination sites. The iodine atom can introduce secondary interactions (halogen bonding) and modify electronic properties. | Lanthanides, First-row transition metals libretexts.orgnih.gov | Metal-Organic Frameworks (MOFs) rsc.orgnih.gov |

Structural and Electronic Properties of this compound Metal Complexes

Structural Properties: X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes. In a typical complex, one would expect to observe coordination of the metal ions through the nitrogen atoms of the nitrile groups. The M-N bond lengths and the M-N-C bond angles would be characteristic of the specific metal ion and its coordination environment. For instance, in related iodoargentate hybrids, Ag-I bond lengths vary from 2.780(2) to 2.991(2) Å, and coordination geometries can be distorted tetrahedral. mdpi.com In complexes with this compound, similar analysis would reveal the coordination number of the metal (commonly 4, 5, or 6) and the resulting geometry (e.g., tetrahedral, square planar, trigonal bipyramidal, or octahedral). libretexts.orglibretexts.org The presence of the bulky iodine atom may lead to distortions in the ideal coordination geometry and can influence the packing of the molecules or frameworks in the solid state through steric effects and halogen bonding. researchgate.net

Electronic Properties: The electronic properties of the complexes are a composite of the contributions from the metal ion and the this compound ligand. The ligand itself has a specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of two strong electron-withdrawing nitrile groups and a moderately electron-withdrawing iodine atom is expected to lower the energy of these frontier orbitals compared to unsubstituted benzene. researchgate.net

Upon coordination to a metal ion, these electronic properties are further modified:

Ligand-to-Metal Charge Transfer (LMCT): The nitrile lone pairs donate electron density to the metal's d-orbitals. This interaction can be observed using techniques like UV-Vis spectroscopy, often appearing as new absorption bands.

Metal-to-Ligand Charge Transfer (MLCT): If the metal is in a low oxidation state and electron-rich, it can back-donate electron density into the π* orbitals of the aromatic ring and nitrile groups. york.ac.uk

Luminescence: Many coordination complexes, particularly those with d¹⁰ metal ions like Zn(II) or Cd(II), or with certain lanthanides, can exhibit fluorescence or phosphorescence. The electronic structure of this compound, with its extended π-system, suggests that its complexes could be luminescent, a property that is sensitive to the coordination environment and could be exploited for sensing applications.

Redox Properties: The complexes can exhibit redox activity, with electron transfer processes centered on either the metal ion or the ligand, which can be studied using techniques like cyclic voltammetry. nih.gov

The electronic structure dictates the color, magnetic properties, and photochemical reactivity of the complexes. For example, complexes with paramagnetic transition metal ions (e.g., Co(II), Ni(II), Cu(II)) will exhibit magnetic moments arising from their unpaired d-electrons. nih.govhcpgcollege.edu.in

| Property | Influencing Factors | Expected Characteristics for this compound Complexes |

| Coordination Geometry | Metal ion (size, charge), ligand sterics, counter-ions. | Typically octahedral, tetrahedral, or square planar depending on the metal. libretexts.org Distortions due to the iodine atom are possible. |

| Bond Lengths/Angles | Identity of metal and ligand, coordination number. | M-N bond lengths will be consistent with known nitrile complexes. C-I bond may participate in halogen bonding. researchgate.netmdpi.com |

| Electronic Absorption (UV-Vis) | Metal d-orbital splitting, ligand π-π* transitions, charge transfer bands (LMCT/MLCT). | π-π* transitions from the aromatic ring; potential for charge transfer bands depending on the metal. researchgate.net |

| Luminescence | Metal ion (e.g., d¹⁰), ligand rigidity, presence of heavy atoms. | Potential for fluorescence or phosphorescence, possibly enhanced by the heavy iodine atom (heavy-atom effect). |

| Magnetic Properties | Number of unpaired d-electrons on the metal center. | Paramagnetic for complexes of Co(II), Ni(II), Cu(II), etc. Diamagnetic for Zn(II), Cd(II) complexes. hcpgcollege.edu.in |

Theoretical and Computational Chemistry Studies of 2 Iodo Terephthalonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular and electronic structure of chemical compounds. nih.gov These calculations can provide detailed information on parameters such as bond lengths, bond angles, and thermodynamic properties. nih.gov

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules. mdpi.comnih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nrel.gov DFT calculations can elucidate the distribution of electron density, which is key to understanding concepts like chemical potential and electronegativity. d-nb.info

For molecules like 2-iodo-terephthalonitrile, DFT can be used to calculate various reactivity indices. These indices, such as electrophilicity and nucleophilicity, help in predicting how the molecule will interact with other chemical species. mdpi.com The analysis of local electrophilicity and nucleophilicity can identify the most reactive sites within the molecule, predicting the most likely pathways for chemical reactions. mdpi.com For instance, in related systems, DFT has been used to understand the reactivity of supported late transition metals, where the strength of interaction was attributed to electron transfer and orbital hybridization effects. researchgate.net

The stability and reactivity of a molecule can also be assessed through its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. nih.gov DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density and are useful for predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Parameters for Aromatic Nitriles

| Parameter | Typical Calculated Value | Significance |

| HOMO-LUMO Gap | 4-6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 1-5 D | Reflects the polarity of the molecule. |

| C≡N Bond Length | ~1.15 Å | Correlates with vibrational frequency. |

| C-I Bond Length | ~2.10 Å | Influences halogen bonding potential. |

Note: The values in this table are illustrative and can vary based on the specific computational method and basis set used.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, especially when used with large basis sets. nih.govnih.gov For complex chemical reactions, high-level ab initio calculations, such as CCSD(T)-F12b, are employed to achieve high chemical accuracy. nih.gov These calculations often include corrections for post-CCSD(T) correlation, core correlation, and relativistic effects to provide a comprehensive understanding of the system's energetics. nih.gov

For this compound, these high-level methods can be used to precisely calculate its geometry, vibrational frequencies, and thermochemical properties. They are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. nrel.gov While computationally expensive, ab initio methods are the gold standard for characterizing the electronic structure and are essential for understanding systems where electron correlation effects are significant. arxiv.orgcharm-eu.eu

Computational Modeling of Non-covalent Interactions

Non-covalent interactions are crucial in determining the structure and function of molecules in condensed phases and are fundamental to the field of supramolecular chemistry. epfl.chnih.govnih.gov These interactions, though weaker than covalent bonds, govern processes like molecular self-assembly and host-guest recognition. nih.govthno.org

The iodine atom in this compound can act as a halogen bond donor. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. The directionality of halogen bonds is a key feature, often explained by the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom. nih.gov

Energy Decomposition Analysis (EDA) is a computational tool used to dissect the interaction energy between molecules into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms. nih.govresearchgate.net For halogen-bonded systems, EDA can reveal the nature of the interaction. Studies have shown that while halogen bonds are primarily electrostatic, their directionality can be significantly influenced by the minimization of Pauli repulsion. nih.gov The weakness of some halogen bonds can be traced to a smaller than expected electrostatic contribution, which can be a result of a longer than ideal bond length due to Pauli repulsion. rsc.org

Table 2: Illustrative Energy Decomposition Analysis for a Halogen Bond (X···Y)

| Energy Component | Typical Contribution (kcal/mol) | Physical Interpretation |

| Electrostatic | -5 to -15 | Attraction between permanent and induced multipoles. |

| Pauli Repulsion | +8 to +20 | Destabilizing interaction due to overlapping electron clouds. |

| Orbital Interaction | -3 to -10 | Stabilization from charge transfer and polarization. |

| Dispersion | -2 to -8 | Attraction due to correlated electron fluctuations. |

| Total Interaction Energy | -2 to -13 | Net stabilization of the complex. |

Note: These values are representative and depend on the specific halogen bond donor and acceptor.

The accurate characterization of weak halogen bonds in solution is challenging but can be achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling. nih.gov

Computational methods are invaluable for predicting how molecules like this compound will self-assemble into larger, ordered structures. vub.be The formation of these supramolecular assemblies is driven by a combination of non-covalent interactions, including halogen bonding, π-π stacking, and hydrogen bonding. thno.orgnih.gov

Molecular dynamics (MD) simulations can be used to model the self-assembly process, providing insights into the stability of different arrangements. vub.bechemrxiv.org These simulations can start from either a random dispersion of molecules (bottom-up) or a pre-organized aggregate (top-down) to probe the dynamics and thermodynamics of assembly. vub.be By combining quantum mechanics with molecular dynamics, researchers can investigate the structures and thermodynamics of dimers, trimers, and larger aggregates to understand the preferred assembly pathways. chemrxiv.org For instance, computational studies have shown how the presence of specific functional groups, like internal double bonds in long aliphatic chains, can dramatically influence the long-range order of supramolecular assemblies on surfaces. nih.gov Similarly, the self-assembly of hypervalent iodine macrocycles with metal cations has been shown to form distinct architectures depending on the cation. beilstein-journals.org

Elucidation of Mechanistic Pathways via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational studies can help to elucidate the reaction mechanism. For example, DFT calculations can be used to determine the activation energies for different possible pathways, allowing for the prediction of the most favorable reaction route. This approach has been successfully applied to understand the reactivity of various organic compounds.

In the context of related terephthalonitrile (B52192) compounds, computational studies have been used to investigate the reactions of their radical anions. researchgate.net Furthermore, quantum-chemical calculations have been instrumental in assigning the electronic transitions observed in the absorption spectra of complex donor-acceptor systems, revealing the character of the excited states. nih.gov

Advanced Spectroscopic and Diffraction Techniques in 2 Iodo Terephthalonitrile Research

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the scattering pattern of X-rays that have passed through a crystal, researchers can deduce detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. For 2-Iodo-terephthalonitrile, this technique would yield the exact coordinates of each atom, allowing for the precise measurement of all bond lengths and angles within the molecule.

A key area of investigation for this compound would be the nature of its intermolecular interactions in the crystal lattice. The presence of an iodine atom and two nitrile groups creates the potential for specific non-covalent interactions, such as halogen bonding. In this interaction, the electropositive region on the iodine atom (the σ-hole) can interact with a Lewis basic site, such as the nitrogen atom of a nitrile group on an adjacent molecule. SC-XRD is uniquely capable of identifying and quantifying these interactions by revealing short intermolecular contact distances.

Table 1: Expected Structural Parameters from Single Crystal XRD of this compound This table is illustrative and represents typical values for similar structures, not specific experimental results for this compound.

| Parameter | Expected Finding | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| C-I Bond Length | ~2.10 Å | Confirms the carbon-iodine covalent bond. |

| C≡N Bond Length | ~1.15 Å | Confirms the carbon-nitrogen triple bond of the nitrile groups. |

| Intermolecular I···N Distance | <3.5 Å | Evidence of halogen bonding interactions influencing the crystal packing. |

| Aromatic C-C Distances | ~1.39 Å | Confirms the geometry of the benzene (B151609) ring. |

Powder X-ray Diffraction for Polymorph Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is the primary tool for identifying and differentiating these forms.

In the study of this compound, PXRD would be used to analyze a bulk powder sample. The resulting diffractogram, a plot of diffraction intensity versus the scattering angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern of a new batch to a standard pattern (often simulated from single-crystal data), one can confirm its polymorphic identity and assess its purity. The presence of unexpected peaks would indicate contamination with another polymorph or an impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Multi-nuclear NMR for Structural Assignment and Purity Assessment

A combination of ¹H and ¹³C NMR would be essential to confirm the identity and purity of a synthesized sample of this compound.

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. It would show distinct signals for the protons on the aromatic ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the adjacent nitrile and iodine substituents. The integration of these signals would confirm the ratio of different types of protons.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. It would show separate signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the nitrile groups. The chemical shift of the carbon atom directly bonded to the iodine would be significantly affected by the heavy atom effect. The shifts of the nitrile carbons are also characteristic. nih.gov The purity of the sample can be assessed by the absence of extraneous peaks.

Table 2: Predicted NMR Chemical Shifts for this compound in CDCl₃ This table is illustrative, showing predicted chemical shifts based on known substituent effects. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Singlets and Doublets | The exact pattern depends on the substitution pattern of the three protons on the ring. |

| ¹³C (Aromatic) | 90 - 150 | Singlets | The carbon attached to iodine (C-I) would appear at a lower chemical shift (~90-100 ppm). |

| ¹³C (Nitrile, C≡N) | 115 - 120 | Singlets | Characteristic chemical shift range for nitrile carbons. nih.gov |

Dynamic NMR for Conformational Analysis and Reaction Monitoring

Dynamic NMR (DNMR) is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or hindered rotation. scirp.org For substituted aromatic compounds, rotation around single bonds (e.g., C-C or C-N bonds) can sometimes be slow enough at low temperatures to be observed by NMR. acs.org

In the case of this compound, DNMR could potentially be used to investigate hindered rotation around the carbon-iodine bond or the bonds connecting the nitrile groups to the ring, although these rotations are typically fast. If a process like atropisomerization (the isolation of conformational isomers) were possible, DNMR would be the ideal tool to study the kinetics of their interconversion. acs.org It is also invaluable for monitoring the progress of reactions in real-time by observing the disappearance of reactant signals and the appearance of product signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Since vibrational frequencies are determined by bond strengths and atomic masses, these spectra provide a characteristic fingerprint of a compound.

For this compound, the most prominent feature in its IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group. This vibration typically appears in a relatively uncluttered region of the spectrum (around 2220-2240 cm⁻¹). The exact frequency of the C≡N stretch is highly sensitive to the local electronic environment. nih.gov The presence of the electronegative iodine atom would influence the electron density of the ring and, consequently, the frequency of the nitrile stretch.

Raman spectroscopy would be particularly useful for studying the low-frequency vibrations, including those involving the heavy iodine atom, such as the C-I stretching mode. researchgate.net Because IR and Raman spectroscopy are governed by different selection rules (change in dipole moment for IR, change in polarizability for Raman), they provide complementary information. Analyzing both spectra gives a more complete picture of the molecule's vibrational framework. These techniques are also excellent for identifying polymorphs, as intermolecular interactions in different crystal forms can lead to subtle but measurable shifts in vibrational frequencies.

Characteristic Group Frequencies Analysis for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent bonds. researchgate.net For a molecule to absorb IR radiation, its vibration must cause a change in the molecular dipole moment. spectroscopyonline.comsu.se In contrast, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.netspectroscopyonline.com These two methods are often complementary. spectroscopyonline.com The analysis of characteristic group frequencies in the spectrum of this compound allows for the unambiguous confirmation of its functional groups.

The key vibrational modes for this compound are associated with its nitrile groups, the substituted aromatic ring, and the carbon-iodine bond.

Nitrile (C≡N) Stretching: The nitrile group features a strong, sharp absorption band in the IR spectrum, typically appearing in the 2260-2200 cm⁻¹ region. This distinct peak is a clear indicator of the presence of the -CN functional group.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations in aromatic compounds are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a set of medium-to-weak bands in the 1600-1450 cm⁻¹ range. libretexts.org Additionally, C-H out-of-plane bending vibrations provide information about the substitution pattern on the ring.

Carbon-Iodine (C-I) Stretching: The stretching vibration of the carbon-iodine bond is found at lower frequencies due to the high mass of the iodine atom. hawaii.edu This absorption typically appears in the far-infrared region, around 600-500 cm⁻¹. docbrown.info Its presence confirms the iodination of the terephthalonitrile (B52192) backbone.

The combination of these characteristic frequencies provides definitive structural confirmation. The region of the infrared spectrum from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region, which shows a complex pattern of absorptions unique to the molecule as a whole. specac.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2260 - 2200 | Strong, Sharp |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| Haloalkane | C-I Stretch | 600 - 500 | Medium to Strong |

Probing Intermolecular Interactions and Solid-State Forms

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. wits.ac.zafrontiersin.org By analyzing the diffraction pattern produced when X-rays scatter off the electron clouds of atoms in a crystal, one can determine precise bond lengths, bond angles, and intermolecular distances. wits.ac.za Techniques include single-crystal X-ray diffraction (SCXRD) for determining the precise structure of a single crystal and powder X-ray diffraction (PXRD) for identifying crystalline phases and assessing sample purity. wits.ac.zaspectroscopyonline.com

The solid-state structure of this compound is governed by a variety of non-covalent intermolecular interactions. libretexts.orglibretexts.org These interactions dictate the crystal packing and influence the material's physical properties. Key interactions include:

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of a nitrile group.

Dipole-Dipole Interactions: The polar nitrile groups (-C≡N) create significant molecular dipole moments, leading to dipole-dipole interactions that help to organize the molecules in the crystal lattice. libretexts.org

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. The presence of both electron-withdrawing nitrile groups and the polarizable iodine atom influences the nature of these stacking interactions.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within the crystal structure, providing deeper insight into the packing motifs. nih.gov Understanding these interactions is crucial for crystal engineering and predicting the formation of different solid-state forms, such as polymorphs. nih.gov

Electronic Spectroscopy: UV-Vis Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. technologynetworks.com It is a valuable tool for characterizing the electronic structure of conjugated and aromatic compounds. ej-eng.org

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with its aromatic π-system. The benzene ring substituted with two electron-withdrawing nitrile groups and an iodine atom gives rise to characteristic absorption bands.

The primary electronic transitions are expected to be π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of the nitrile groups and the iodine atom can shift the absorption maxima (λmax) compared to unsubstituted benzene.

Research has shown that this compound can function as an acceptor component in the synthesis of donor-acceptor biaryl chromophores. mdpi.com These materials are of interest for applications in organic light-emitting diodes (OLEDs), particularly for exhibiting thermally activated delayed fluorescence (TADF). mdpi.comuni-duesseldorf.de The electronic properties of the terephthalonitrile unit are crucial for creating the charge-transfer states necessary for the TADF mechanism. uni-duesseldorf.de The UV-Vis spectrum provides essential information about the energy levels involved in these electronic processes, confirming the compound's suitability as an electron-acceptor building block in advanced functional materials. mdpi.comnih.gov

Advanced Applications of 2 Iodo Terephthalonitrile in Materials Science Research

Precursors for Conjugated Polymers and Organic Semiconductors

The development of high-performance organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. Conjugated polymers, characterized by their alternating single and double bonds, are a primary class of materials in this field. 2-Iodo-terephthalonitrile serves as a key monomer in the synthesis of these polymers through various cross-coupling reactions.

The presence of the highly reactive carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. nih.govlibretexts.orgorganic-chemistry.org These reactions are fundamental in polymer chemistry for forming new carbon-carbon bonds, enabling the construction of extended π-conjugated polymer backbones. rsc.org The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, which allows for selective and sequential reactions when designing complex polymer architectures. libretexts.orgmdpi.com For instance, a monomer containing both an iodo and a bromo group can be selectively reacted at the iodo position first. mdpi.com

The nitrile groups (-CN) of the terephthalonitrile (B52192) moiety also play a crucial role. They are strong electron-withdrawing groups, which can significantly influence the electronic properties of the resulting polymer. By incorporating this unit, the lowest unoccupied molecular orbital (LUMO) energy level of the polymer can be lowered, which is often desirable for creating n-type organic semiconductors. rsc.org N-type materials are essential for the fabrication of complementary circuits, which are the basis of modern electronics.

The synthesis of conjugated polymers using this compound can be tailored to achieve specific properties. For example, by co-polymerizing it with various electron-donating monomers, donor-acceptor (D-A) copolymers can be synthesized. This D-A architecture is a powerful strategy for tuning the bandgap of the material and, consequently, its absorption and emission properties. nih.gov

Table 1: Potential Conjugated Polymers Derived from this compound and their Properties

| Co-monomer Type | Resulting Polymer Architecture | Potential Properties | Relevant Application |

| Boronic acid or ester functionalized electron-donor | Donor-Acceptor (D-A) Copolymer | Narrow bandgap, strong absorption in the visible spectrum | Organic Photovoltaics (OPVs) |

| Terminal alkyne functionalized aromatic | Poly(arylene ethynylene) | High charge carrier mobility, good photoluminescence | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |

| Stannane functionalized heterocycle | Stille-type Copolymer | Tunable electronic properties, good processability | Organic Sensors |

This table illustrates potential outcomes based on established polymerization methodologies.

Functional Materials for Optoelectronic Devices

Functional materials derived from this compound are finding increasing use in a variety of optoelectronic devices. researchgate.net These devices, which convert light into electricity or vice versa, are at the heart of technologies such as solar cells, photodetectors, and light-emitting diodes. The unique electronic and structural features imparted by the this compound unit are key to their performance.

In the realm of organic photovoltaics (OPVs), polymers incorporating the terephthalonitrile moiety can act as efficient electron acceptors. The electron-deficient nature of the dicyanobenzene unit facilitates the dissociation of excitons (bound electron-hole pairs) generated upon light absorption, a critical step for generating a photocurrent.

For organic light-emitting diodes (OLEDs), the introduction of this compound-derived units can be used to tune the emission color of the device. By carefully selecting the co-monomers, the bandgap of the resulting polymer can be engineered to produce emission across the visible spectrum, from blue to red. Furthermore, the rigidity of the benzene (B151609) ring can contribute to a high photoluminescence quantum yield, leading to more efficient devices.

Organic field-effect transistors (OFETs) are another area where these materials show promise. researchgate.netnih.gov The ordered packing of polymer chains is crucial for efficient charge transport. The planar structure of the terephthalonitrile unit can promote π-π stacking, creating pathways for charge carriers to move through the material. This can lead to high charge carrier mobilities, a key performance metric for transistors. frontiersin.org The ambient stability of OFETs can also be improved by incorporating fluorinated groups, a strategy that can be combined with the use of nitrile-containing monomers to achieve stable n-type performance. rsc.org

Table 2: Potential Optoelectronic Device Applications of Materials from this compound

| Device Type | Role of this compound Derivative | Key Performance Metric |

| Organic Photovoltaic (OPV) | Electron-accepting unit in a D-A polymer | Power Conversion Efficiency (PCE) |

| Organic Light-Emitting Diode (OLED) | Part of the emissive layer, tuning color and efficiency | External Quantum Efficiency (EQE), Color Purity |

| Organic Field-Effect Transistor (OFET) | n-type semiconductor in the active channel | Charge Carrier Mobility, On/Off Ratio |

This table outlines potential applications based on the functional properties of materials derived from this compound.

Role in Nanomaterials Synthesis and Engineering

The application of this compound extends into the realm of nanomaterials, particularly in the synthesis of crystalline porous organic materials known as covalent organic frameworks (COFs). rsc.orgscispace.com COFs are constructed from organic building blocks linked by strong covalent bonds to form extended, periodic structures.

Specifically, the dicyano functionality of terephthalonitrile derivatives is utilized in the synthesis of covalent triazine frameworks (CTFs). nih.govencyclopedia.pubmdpi.com In a process called ionothermal trimerization, the nitrile groups react at high temperatures to form highly stable triazine rings, which act as the vertices of the framework. mdpi.com The linear geometry of the terephthalonitrile unit directs the formation of a 2D hexagonal network, resulting in a porous material with a high surface area. rsc.org

The properties of these CTFs can be further engineered by leveraging the iodo- group of this compound. The iodine atom can serve as a reactive handle for post-synthetic modification. For example, further cross-coupling reactions can be performed on the iodine sites after the initial framework has been formed. This allows for the introduction of new functional groups into the pores of the material, tailoring its properties for specific applications such as gas storage, separation, or catalysis.

Beyond COFs, the principles of nanomaterial synthesis suggest other potential roles for this compound. For instance, it could be explored as a component in the synthesis of carbon quantum dots, where the nitrogen content from the nitrile groups could lead to n-doping and enhanced photoluminescence. turkjps.org While this is a developing area, the unique combination of reactive sites on this compound makes it a promising candidate for the bottom-up synthesis of a variety of functional nanomaterials. nih.gov

Table 3: Nanomaterials Synthesized Using Terephthalonitrile Derivatives

| Nanomaterial Type | Synthetic Role of Nitrile Groups | Potential Role of Iodo Group | Key Property |

| Covalent Triazine Frameworks (CTFs) | Formation of triazine rings (framework nodes) | Post-synthetic modification site | High porosity, crystallinity, thermal stability |

| Functionalized Porous Polymers | Building block for porous structure | Site for grafting functional molecules | Selective adsorption, catalysis |

This table is based on established synthesis methods for materials using terephthalonitrile precursors.

Molecular Design for Tailored Material Properties

The ability to precisely control the properties of a material at the molecular level is a major goal of materials science. This compound is an excellent example of a molecular building block that allows for such "molecular engineering." ismsc2023.org The distinct functionalities of the iodo- and cyano- groups, along with the rigid aromatic core, provide chemists with a powerful toolkit for designing materials with specific, predetermined properties.

The electron-withdrawing nature of the two nitrile groups strongly influences the electronic landscape of any molecule or polymer in which it is incorporated. This allows for the precise tuning of HOMO and LUMO energy levels, which in turn dictates the material's bandgap, its color, and its electrochemical properties. This is a fundamental aspect of designing materials for organic electronics.

The iodine atom offers a site for controlled chemical reactions. As mentioned, its high reactivity in cross-coupling reactions allows for the systematic construction of complex molecular and polymeric architectures. This enables the synthesis of materials with varying degrees of conjugation, different side chains, and specific topologies, all of which have a profound impact on the final material properties. For example, the introduction of bulky side chains via Suzuki coupling at the iodo- position can be used to control the intermolecular packing of polymers in the solid state, which affects charge transport.

Furthermore, the combination of the rigid benzene ring and the potential for forming highly stable triazine linkages can be exploited to create materials with high thermal stability and robust morphologies. This is particularly important for applications where devices must operate under demanding conditions. The strategic use of this compound in molecular design thus opens up a vast design space for creating new functional materials with properties tailored for a wide range of advanced applications.

Table 4: Molecular Design Strategies with this compound

| Molecular Feature | Design Strategy | Tailored Property |

| Two Nitrile Groups | Incorporation into a polymer backbone | Lowered LUMO level, n-type semiconductivity, controlled bandgap |

| Iodine Atom | Selective cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduction of various functional groups, control of polymer architecture and solubility |

| Benzene Ring | Use as a rigid linker | High thermal stability, defined geometry for porous materials |

| Combination of Iodo and Nitrile Groups | Orthogonal reactivity | Synthesis of complex, multifunctional materials |

This table summarizes how the specific chemical features of this compound can be used to engineer material properties.

Q & A

Q. How can researchers optimize the synthesis of 2-Iodo-terephthalonitrile to maximize yield and purity?

Methodological Answer: Synthetic optimization involves varying reaction parameters (e.g., stoichiometry, temperature, solvent polarity, and catalyst presence) and monitoring intermediates via TLC or HPLC. For example, iodine substitution on terephthalonitrile derivatives often requires controlled electrophilic conditions to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using DCM/hexane mixtures) can isolate the target compound. Reference substitution reactions in phenylacetonitrile analogs for guidance .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR (¹H, ¹³C): Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). Iodo substituents induce deshielding in adjacent carbons.

- FT-IR: Confirm nitrile group (C≡N stretch ~2220–2240 cm⁻¹) and absence of hydroxyl/amine impurities.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching C₈H₃IN₂ (theoretical m/z 273.93). Cross-reference with PubChem data for validation .

Q. What solvent systems are suitable for crystallization of this compound?

Methodological Answer: Test solvent pairs with varying polarity (e.g., dichloromethane/hexane, acetone/water). High iodine content may necessitate slow evaporation to avoid inclusion of solvent molecules. Monitor crystal formation via polarized light microscopy and confirm lattice parameters via XRD .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Use DFT (Density Functional Theory) to calculate electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. Compare with analogous compounds (e.g., 4-Iodo-2-(trifluoromethyl)benzonitrile) to assess iodine’s leaving-group potential. Validate predictions via Sonogashira or Suzuki-Miyaura coupling experiments, tracking regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for iodine-containing nitriles?

Methodological Answer:

- Contradiction Example: Discrepancies in ¹³C NMR shifts for iodine-adjacent carbons.

- Resolution: Compare experimental data with NIST-standardized values for iodobenzonitriles. Use deuterated solvents to eliminate solvent-shift artifacts. Cross-validate via X-ray crystallography to confirm substituent positions .

Q. How does steric hindrance from the iodine substituent influence reaction pathways in multi-step syntheses?

Methodological Answer: Design competitive experiments (e.g., substituting iodine with bromine/chlorine) to isolate steric vs. electronic effects. Use kinetic studies (e.g., Eyring plots) to compare activation energies. For example, iodine’s bulk may slow nucleophilic aromatic substitution but enhance oxidative stability in subsequent steps .

Q. What advanced techniques characterize the thermodynamic stability of this compound?

Methodological Answer:

- DSC/TGA: Measure melting point (Tₘ) and decomposition temperature (T₅% weight loss).

- ΔsubH (Enthalpy of Sublimation): Use vapor pressure measurements (Knudsen effusion method) to assess stability under vacuum. Compare with NIST data for similar nitriles .

Experimental Design & Data Analysis

Q. How to design a reaction matrix for optimizing iodination conditions?

Methodological Answer: Employ a fractional factorial design (DoE) varying:

- Factors: I₂ equivalents, temperature (25–80°C), solvent (DMF, THF, acetonitrile).

- Responses: Yield (gravimetric), purity (HPLC area %).

Statistical analysis (ANOVA) identifies significant factors. For example, excess iodine may lower purity due to di-iodination byproducts .

Q. How to analyze conflicting bioactivity data in cytotoxicity studies?

Methodological Answer:

- Reproducibility Checks: Repeat assays (n ≥ 3) under standardized conditions (cell line, incubation time).

- Control Experiments: Test parent compounds (terephthalonitrile, iodobenzene) to isolate iodine’s role.

- Statistical Tools: Use IC₅₀ confidence intervals and t-tests to assess significance. Contradictions may arise from solvent/DMSO interference in cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products